

Thiol-Free Thioester Synthesis: A Detailed Guide to Modern Protocols

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Compound of Interest

Compound Name: *S*-Butyl Thiobenzoate

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For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of thioesters without the use of odorous and unstable thiols. This guide focuses on modern, efficient, and high-yield methodologies, presenting quantitative data in structured tables and visualizing workflows and mechanisms through diagrams.

Thioesters are crucial intermediates in organic synthesis and are found in various biologically active molecules. Traditional synthetic routes to thioesters often rely on the use of thiols, which are notorious for their unpleasant smell, susceptibility to oxidation, and limited commercial availability. To circumvent these issues, several innovative thiol-free protocols have been developed. This document outlines four such methods in detail: a photochemical approach, the use of isothiuronium salts, a one-pot reaction with sodium thiosulfate, and the conversion of esters.

Photochemical Synthesis from Aryl Halides and Carboxylic Acids

This method provides a novel approach to thioesters by leveraging the dual role of tetramethylthiourea as both a sulfur source and a photoreductant. Under visible light irradiation, carboxylic acids and aryl halides can be coupled to form a diverse range of thioesters under mild conditions.^{[1][2][3]}

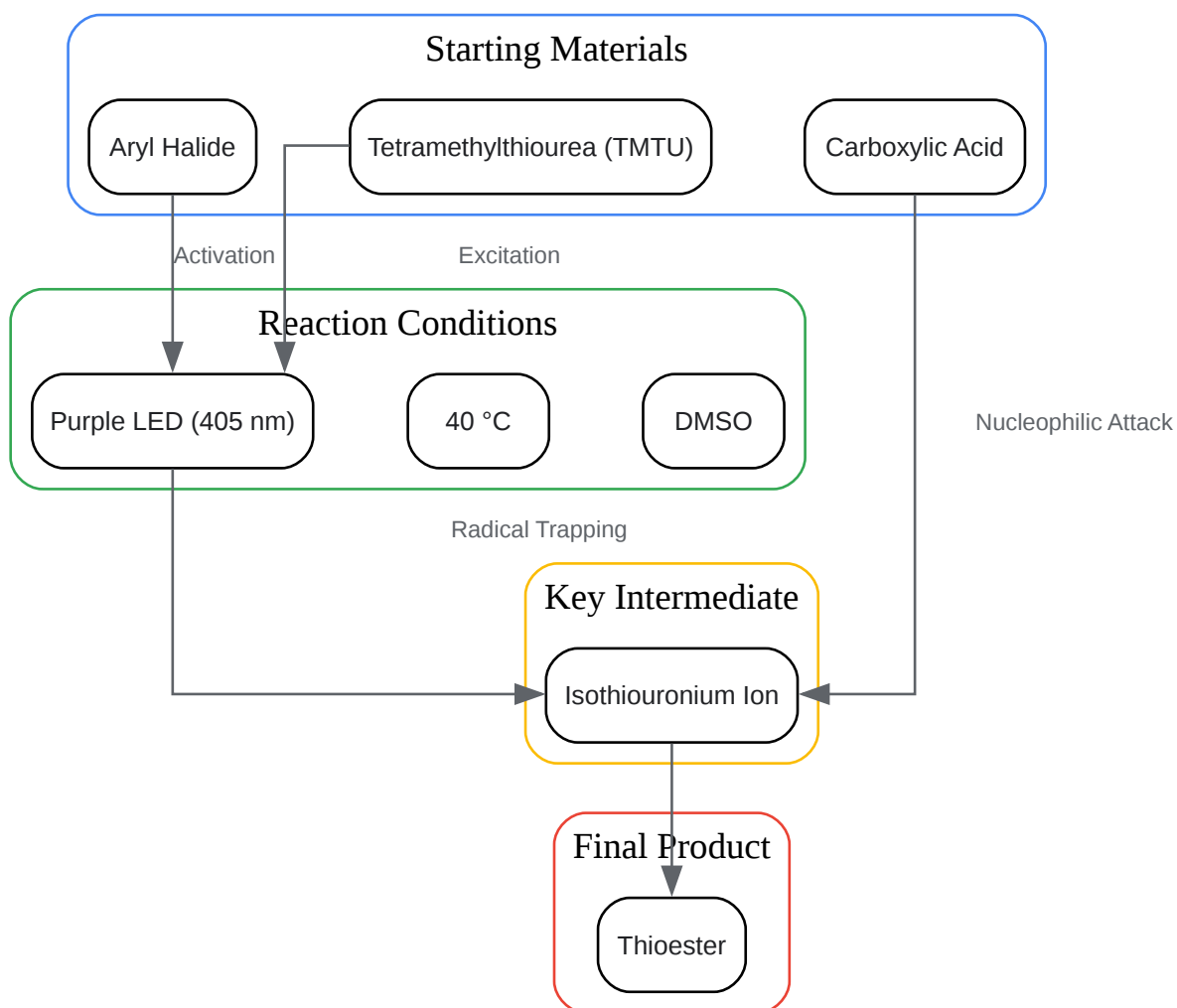
Experimental Protocol

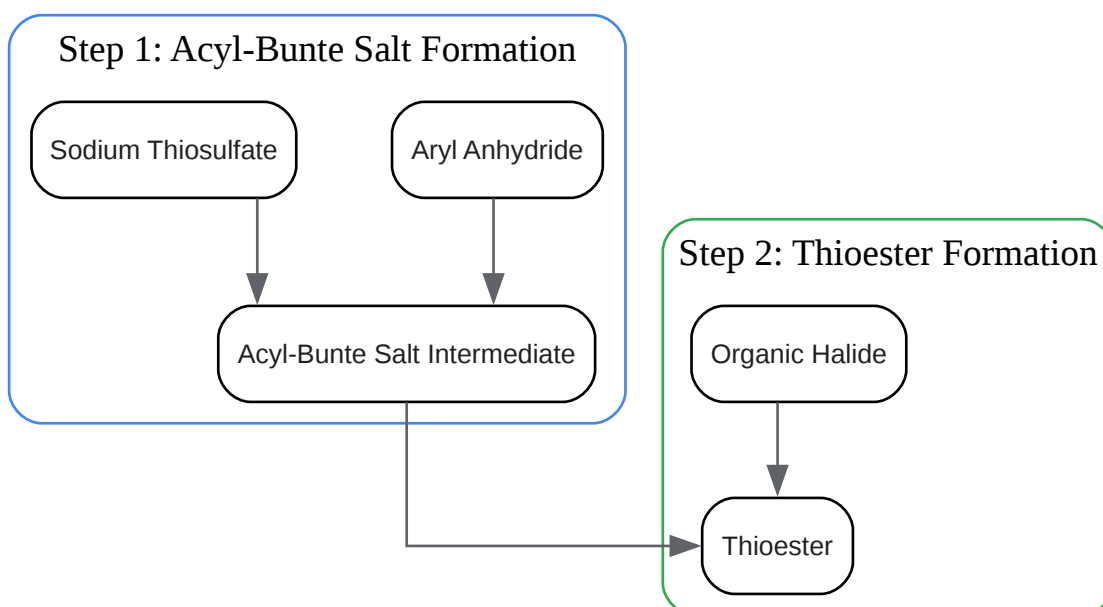
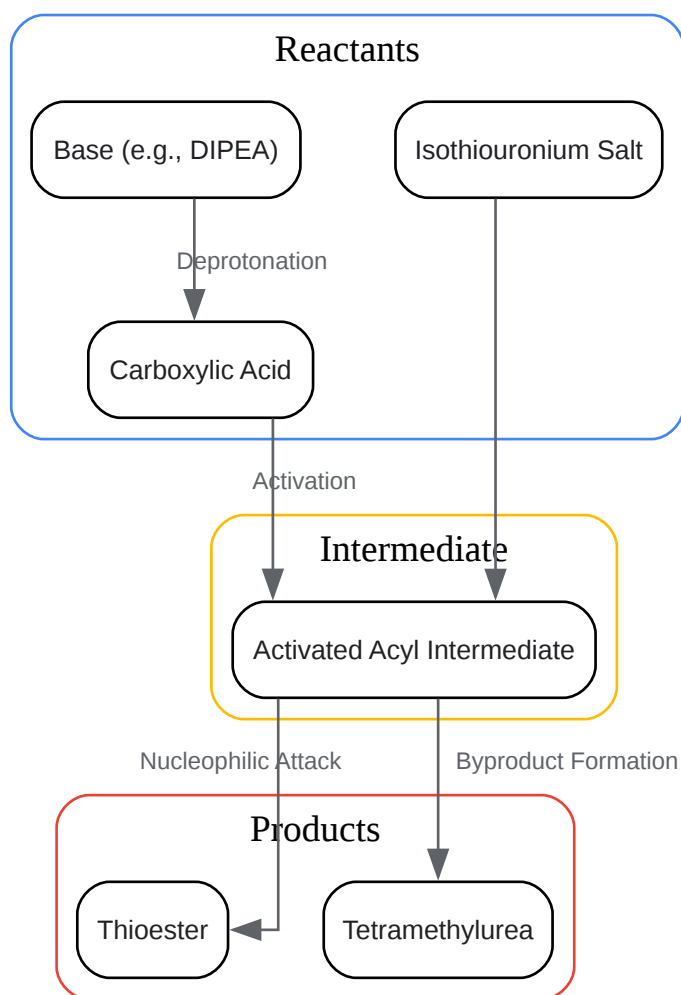
A general procedure for the photochemical synthesis of thioesters is as follows: In a vial, the aryl halide (0.6 mmol, 3.0 equiv), the carboxylic acid (0.2 mmol, 1.0 equiv), and 1,1,3,3-tetramethylthiourea (0.6 mmol, 3.0 equiv) are dissolved in dimethyl sulfoxide (DMSO). The vial is sealed and the reaction mixture is stirred and irradiated with a purple LED (405 nm) at 40 °C for 12-24 hours.^[1] After the reaction is complete, the mixture is purified by column chromatography to yield the desired thioester.

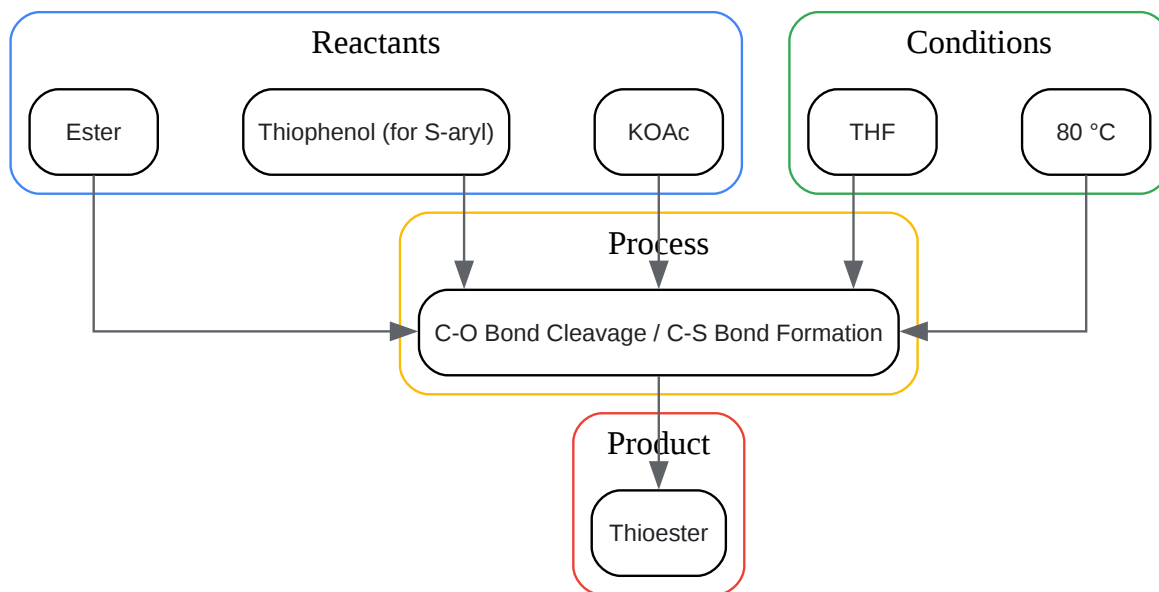
Quantitative Data

Aryl Halide	Carboxylic Acid	Yield (%)	Reference
4-Iodobenzonitrile	Cyclohexanecarboxylic acid	85	^[1]
4-Iodoanisole	Benzoic acid	78	^[1]
1-Iodonaphthalene	2-Naphthoic acid	75	^[1]
4'-Iodoacetophenone	Acetic Acid	65	^[1]
Methyl 4-iodobenzoate	Pivalic Acid	82	^[1]

Reaction Workflow







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References

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